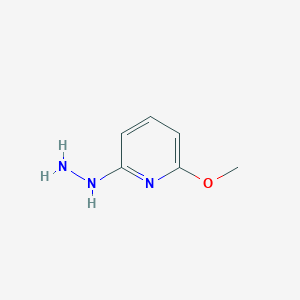

2-Hydrazino-6-methoxypyridine

Descripción

Overview of Pyridine (B92270) Heterocyclic Compounds in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.com Its structure is analogous to benzene, with one methine group replaced by a nitrogen atom, which imparts distinct chemical properties such as basicity and polarity. nih.gov This unique electronic nature makes pyridine and its derivatives indispensable in various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

The pyridine scaffold is a common feature in many biologically active molecules, including natural products like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov In medicinal chemistry, the pyridine nucleus is a privileged structure, found in a multitude of approved drugs with diverse therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of drug molecules. nih.gov Furthermore, the versatility of the pyridine ring allows for easy functionalization, providing a platform for the synthesis of a vast array of complex molecules with tailored properties. nih.govnih.gov

Significance of Hydrazine (B178648) Functionalization in Pyridine Derivatives

The introduction of a hydrazine (-NHNH2) group onto a pyridine ring significantly expands its chemical reactivity and potential applications. Hydrazine and its derivatives are known for their nucleophilic character and are widely used in the synthesis of a variety of heterocyclic compounds. naturalspublishing.com The hydrazine moiety can readily react with electrophiles, making hydrazinopyridines valuable intermediates in the construction of fused ring systems and other complex molecular architectures. naturalspublishing.com

Hydrazides, which are acyl derivatives of hydrazine, are a particularly important class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. iscientific.org The reactivity of the hydrazine group in hydrazinopyridines allows for the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones can then serve as precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines. naturalspublishing.comlongdom.org

The Position of 2-Hydrazino-6-methoxypyridine within Contemporary Organic Chemistry

This compound is a specific substituted hydrazinopyridine that serves as a key building block in organic synthesis. Its structure, featuring both a reactive hydrazino group and a methoxy (B1213986) group on the pyridine ring, allows for a range of chemical transformations. The methoxy group can influence the electronic properties of the pyridine ring, while the hydrazino group provides a site for further functionalization.

This compound is particularly useful as a precursor for the synthesis of more complex heterocyclic systems. For instance, it can be used in cyclization reactions to form triazolopyridines, a class of compounds with known biological activities. rsc.org The ability of this compound to participate in various chemical reactions makes it a valuable tool for medicinal chemists and organic synthesists in the development of new molecules with potential therapeutic or material science applications.

Structure

3D Structure

Propiedades

IUPAC Name |

(6-methoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-2-3-5(8-6)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHMSRXEDLDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579147 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74677-60-4 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 6 Methoxypyridine and Its Analogues

Established Synthetic Routes to 2-Hydrazinopyridines

The formation of 2-hydrazinopyridines is a cornerstone of pyridine (B92270) chemistry, with nucleophilic aromatic substitution being the most prominent and widely employed method.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Hydrazine (B178648) Hydrate (B1144303)

The most common and direct route to synthesize 2-hydrazino-6-methoxypyridine involves the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated precursor. This reaction is a classic example of an addition-elimination mechanism. youtube.commasterorganicchemistry.com In this process, an electron-poor pyridine ring, activated by an electron-withdrawing nitrogen atom, is attacked by a nucleophile. youtube.com

For the synthesis of this compound, 2-chloro-6-methoxypyridine (B123196) serves as the typical starting material. The reaction is carried out with hydrazine hydrate, which acts as the nucleophile. prepchem.com The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the hydrazine at the C2 position, which is ortho to the nitrogen. youtube.com This leads to the displacement of the chloride leaving group.

A typical procedure involves refluxing 2-chloro-6-methoxypyridine with an excess of hydrazine hydrate. prepchem.com The reaction can be performed in a solvent such as ethanol (B145695) or acetonitrile, or even neat. The reaction temperature can range from room temperature to 150°C, depending on the reactivity of the substrate and the desired reaction time.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Conditions | Yield |

| 2-Chloro-6-methoxypyridine | Hydrazine hydrate | Reflux, 18 hours | 25% |

Data sourced from PrepChem. prepchem.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-hydrazinopyridines. Key parameters that are often adjusted include the choice of solvent, temperature, and the presence of a base. For instance, in the synthesis of related Current time information in Bangalore, IN.tandfonline.comconicet.gov.artriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025), the reaction temperature was found to significantly impact the yield. researchgate.net Increasing the temperature from room temperature to 80°C resulted in a notable increase in product formation. researchgate.net

In the synthesis of 1,2,4-triazolo[4,3-a]pyridines, a one-pot reaction involving 2-hydrazinopyridine and various aldehydes, different reagents were tested to optimize the oxidative cyclization step. rsc.org The use of specific reagents at room temperature in ethanol proved to be efficient. rsc.org Furthermore, in a KI-catalyzed oxidative cyclization to form similar triazolopyridines, parameters such as the type of iodide salt, oxidant, and base were systematically varied to find the optimal conditions, which were found to be 20 mol% KI, TBHP as the oxidant, and Na2CO3 as the base in 1,4-dioxane (B91453) at 130°C. rsc.orgscispace.com These optimization strategies for subsequent reactions of 2-hydrazinopyridines highlight the importance of fine-tuning reaction parameters to achieve desired outcomes.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound often involves regioselective functionalization and the application of modern catalytic methods to introduce diverse substituents onto the pyridine core.

Regioselective Functionalization Strategies

Regioselective functionalization of the pyridine ring is essential for creating specific isomers of substituted this compound. Directed metalation is a powerful tool for achieving such selectivity. znaturforsch.com The regioselectivity of metalation is heavily influenced by the substituents already present on the pyridine ring. znaturforsch.com For instance, the use of TMPMgCl·LiCl allows for the magnesiation of 2,6-dichloropyridine (B45657) at the 4-position with high selectivity. znaturforsch.com

In the case of 6-bromo-2-methoxypyridine, treatment with tBu4ZnLi2·TMEDA can lead to functionalization at the 2- and 6-positions. znaturforsch.com Another strategy involves the precomplexation of the pyridine nitrogen with a Lewis acid like BF3·OEt2, which can direct metalation to a different position than would be predicted based on the electronic effects of the ring substituents alone. uni-muenchen.de For example, this strategy has been used to achieve metalation at the 2-position of 6-methoxyquinoline. uni-muenchen.de These methods provide pathways to introduce functional groups at specific positions on the pyridine ring before or after the introduction of the hydrazino group. An extensive literature search on regioselective pyridine functionalizations has highlighted strategies such as 5-selective functionalization of 2-chloroisonicotinic acid and 4-selective functionalization of 2-chloronicotinic acid. mdpi.com

Catalytic Approaches in Pyridine Synthesis

Modern catalytic methods offer efficient and versatile routes to functionalized pyridines, which can then be converted to their hydrazino derivatives. Transition-metal catalysis, in particular, has been widely explored. tandfonline.com

Copper-catalyzed multi-component reactions have emerged as a practical approach for constructing highly functionalized pyridines. tandfonline.com For example, a heterogeneous copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds can produce a variety of polysubstituted pyridines in good yields. tandfonline.com Gold-catalyzed reactions have also been developed, such as the formation of polysubstituted pyridines from 2-propargyl 2H-azirine derivatives, which proceeds with high functional-group tolerance. nih.gov

Wells-Dawson heteropolyacids have been used as recyclable catalysts in Hantzsch-like multi-component condensation reactions to afford functionalized pyridines. conicet.gov.ar Furthermore, various metal Lewis acid catalysts have been assessed for the domino synthesis of functionalized pyridines from enaminones, 1,3-dicarbonyl compounds, and an ammonium (B1175870) salt. researchgate.net These catalytic methods provide access to a wide array of substituted pyridines that can serve as precursors for novel this compound analogues.

Preparation of Hydrazone and Pyrazole (B372694) Derivatives from 2-Hydrazinopyridines

The reactive hydrazino group of 2-hydrazinopyridines serves as a versatile handle for the synthesis of various heterocyclic derivatives, most notably hydrazones and pyrazoles.

Hydrazones are readily prepared through the condensation reaction of 2-hydrazinopyridine with aldehydes or ketones. beilstein-journals.org This reaction is typically carried out in a suitable solvent like ethanol under reflux. The formation of hydrazones is a key step in the synthesis of more complex heterocyclic systems. For example, hydrazones derived from 2-hydrazinopyridine can undergo oxidative cyclization to form Current time information in Bangalore, IN.tandfonline.comconicet.gov.artriazolo[4,3-a]pyridines. researchgate.netjournalagent.com

Pyrazole derivatives can also be synthesized from 2-hydrazinopyridines. One common method involves the reaction of a 1,3-dicarbonyl compound with 2-hydrazinopyridine. beilstein-journals.org For instance, the reaction of 1,3-dipyridinyl-1,3-propanediones with 2-hydrazinopyridine affords 1,3,5-trisubstituted pyrazoles. beilstein-journals.org Another approach involves the reaction of 2-hydrazinopyridine with α,β-unsaturated carbonyl compounds. nih.govrsc.org In a specific example, 2-hydrazinopyridine was reacted with a furandione derivative to yield a pyrazole-3-carboxylic acid. tubitak.gov.tr

Table 2: Synthesis of Pyrazole Derivatives from 2-Hydrazinopyridine

| 2-Hydrazinopyridine Derivative | Reactant | Product Type |

| 2-Hydrazinopyridine | 1,3-Dipyridinyl-1,3-propanedione | 1,3,5-Trisubstituted pyrazole |

| 2-Hydrazinopyridine | 4-Benzoyl-5-phenyl-2,3-furandione | 4-Benzoyl-5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

Data compiled from multiple sources. beilstein-journals.orgtubitak.gov.tr

These reactions demonstrate the utility of 2-hydrazinopyridines as precursors for a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of hydrazones, a class of Schiff bases. soeagra.com This condensation reaction is typically straightforward, often proceeding with high yields, and can be catalyzed by the addition of a small amount of acid. researchgate.net The hydrazino group (-NH-NH2) in this compound is highly nucleophilic, readily attacking the electrophilic carbonyl carbon.

The general mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable C=N double bond characteristic of a Schiff base. soeagra.comjocpr.com The methoxy (B1213986) group at the 6-position of the pyridine ring in this compound influences the electronic properties of the molecule but does not generally hinder the condensation reaction.

A variety of carbonyl compounds can be employed in this reaction, leading to a diverse range of Schiff base derivatives. For instance, the reaction of hydrazine derivatives with aromatic or heterocyclic aldehydes has been used to synthesize numerous Schiff bases. nih.gov Similarly, dicarbonyl compounds can react with hydrazides to form macrocyclic Schiff bases. longdom.org

Table 1: Examples of Schiff Base Formation via Condensation Reactions

| Hydrazine Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| This compound | Substituted Aldehyde/Ketone | Pyridine-based Hydrazone | |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyl Compound | Macrocyclic Schiff Base | longdom.org |

| Hydrazine Hydrate | Isatin | Isatin-based Hydrazone | researchgate.net |

| Hydrazine Hydrate | 2-Thiophenecarboxylic acid hydrazide | Thiophene-based Hydrazone | researchgate.net |

| 2-Amino Pyridine | Pyrazole-4-carbaldehyde | Pyrazole-based Schiff Base | jocpr.com |

Cyclocondensation with Diketones for Pyrazole Ring Annulation

The Knorr pyrazole synthesis, a classic method for forming pyrazole rings, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.commdpi.com This reaction is a cornerstone in the synthesis of substituted pyrazoles and is directly applicable to this compound. The reaction proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com

The use of unsymmetrical 1,3-diketones can potentially lead to the formation of two regioisomers. nih.gov However, reaction conditions can often be tuned to favor the formation of a specific isomer. For instance, the choice of solvent and the use of acid or base catalysis can influence the regioselectivity of the cyclocondensation. nih.gov

Numerous variations of this reaction exist, including the use of α,β-unsaturated ketones which first form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.gov The reaction of this compound with various diketones provides a direct route to pyrazoles fused or substituted with the 6-methoxypyridinyl moiety. The reaction of 1,3-diketones with hydrazine is a widely used method for the preparation of 3,5-disubstituted pyrazoles. dergipark.org.tr

Table 2: Pyrazole Synthesis via Cyclocondensation with Diketones

| Hydrazine Derivative | Diketone/Equivalent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | Nano-ZnO catalyzed, high yield (95%) | nih.gov |

| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-substituted pyrazole | Formation of regioisomers | nih.gov |

| Hydrazine | 1,3-Diketone | 3,5-disubstituted pyrazole | Solvent-free, acid-catalyzed | dergipark.org.tr |

| Methylhydrazine | 1,3-Diketone | Regioisomeric pyrazoles | Leads to two different regioisomers | beilstein-journals.org |

| Hydrazine | α,β-Unsaturated Ketone | Pyrazoline (intermediate) | Intermediate can be oxidized to pyrazole | mdpi.comnih.gov |

Strategies for Triazole Formation from Hydrazine Derivatives

Hydrazine derivatives, including this compound, are key precursors for the synthesis of 1,2,4-triazoles. Several synthetic strategies have been developed to construct the triazole ring from these starting materials.

One common approach is the Einhorn-Brunner reaction , which involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. scispace.comresearchgate.net Another method, the Pellizzari reaction , utilizes the reaction of an amide with an acyl hydrazide. scispace.comresearchgate.net

More direct methods involve the reaction of hydrazine derivatives with compounds containing a pre-formed N-C-N fragment. For example, the reaction of hydrazides with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazolethiones. scispace.com

Furthermore, oxidative cyclization of heterocyclic hydrazones, formed from the condensation of a hydrazine with an appropriate aldehyde, can yield fused triazole systems like 1,2,4-triazolo[4,3-a]pyridines. raco.cat The synthesis of Current time information in Bangalore, IN.lp.edu.uatriazolo[1,5-a]pyridines can be achieved through the cyclocondensation of 2-hydrazinopyridines with various reagents.

Microwave-assisted synthesis has also emerged as an efficient method for the preparation of 1,2,4-triazoles from hydrazines and formamide, often proceeding without a catalyst. organic-chemistry.org These varied strategies offer a versatile toolkit for the synthesis of a wide array of triazole derivatives from this compound.

Table 3: Methods for Triazole Formation from Hydrazine Derivatives

| Reaction Name/Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Einhorn-Brunner Reaction | Hydrazine, Diacylamines | 1,2,4-Triazole | scispace.comresearchgate.net |

| Pellizzari Reaction | Amide, Acyl hydrazide | 1,2,4-Triazole | scispace.comresearchgate.net |

| Oxidative Cyclization | Heterocyclic Hydrazone | Fused 1,2,4-Triazole | raco.cat |

| Microwave-assisted Synthesis | Hydrazine, Formamide | Substituted 1,2,4-Triazole | organic-chemistry.org |

| Reaction with Isothiocyanate | Hydrazide, Isothiocyanate | Triazolethione | scispace.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Crystallographic Analyses

No single-crystal X-ray diffraction data for 2-Hydrazino-6-methoxypyridine has been found in the searched scientific literature or crystallographic databases. Such a study would be necessary to provide definitive, experimentally-determined information for the following subsections.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Information on the solid-state molecular structure, including precise bond lengths, bond angles, and crystal system, is contingent on single-crystal X-ray diffraction analysis, which is not currently available.

Analysis of Molecular Conformation and Tautomerism

An unambiguous determination of the dominant tautomeric form (amino vs. imino) and the molecular conformation in the solid state requires crystallographic data. While studies on other hydrazinopyridine derivatives show a propensity for specific tautomers, this cannot be assumed for the title compound without direct experimental evidence.

Elucidation of Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the supramolecular assembly, including the identification and geometry of intermolecular forces like hydrogen bonds involving the hydrazine (B178648) group and pyridine (B92270) nitrogen, or potential π-π stacking interactions between pyridine rings, is not possible without a determined crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Verifiable ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments specifically for this compound, were not found in the surveyed literature. This information is essential for the definitive characterization of the molecule's structure in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Assignment

A table of ¹H NMR chemical shifts (δ) and coupling constants (J) for the distinct proton environments in this compound cannot be provided without experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A table of ¹³C NMR chemical shifts (δ) for the carbon atoms of the pyridine ring and the methoxy (B1213986) group cannot be provided without experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides critical information about the functional groups and bonding arrangements within a molecule by probing its characteristic vibrational modes. msu.edu

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its distinct functional groups. Based on data from structurally similar compounds like hydrazone-pyridine derivatives and substituted methoxypyridines, the principal vibrational modes can be assigned. researchgate.netresearchgate.netnih.gov

Key expected vibrational modes include the stretching of N-H bonds in the hydrazino group, C-H bonds in the aromatic ring and methoxy group, and various vibrations within the pyridine ring itself. nih.govresearchgate.net The presence of hydrogen bonding can influence the position and shape of the N-H stretching bands. mdpi.com

FT-Raman spectroscopy serves as a valuable counterpart to FT-IR. nih.gov Since the selection rules for Raman scattering differ from those for IR absorption, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for non-polar, symmetric bonds. acs.org For this compound, the FT-Raman spectrum would provide complementary data, especially for the pyridine ring and C-C bond vibrations. researchgate.netresearchgate.net

The analysis of related pyridine compounds shows that ring stretching and bending modes are prominent in Raman spectra. acs.orgaps.orgresearchgate.net Data from 2-chloro-6-methoxypyridine (B123196) and other pyridine derivatives help in assigning the expected Raman shifts. researchgate.netcdnsciencepub.comcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The resulting spectrum provides information about the conjugated systems and non-bonding electrons present. uzh.ch

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the pyridine ring and the hydrazino substituent. Molecules with both π systems and heteroatoms containing lone pairs of electrons can exhibit two primary types of transitions in the UV-Vis range: π→π* and n→π*. uzh.chyoutube.com

Studies on closely related hydrazinopyridine derivatives show multiple absorption maxima. researchgate.net An absorption band typically observed around 280 nm is attributed to a π→π* transition within the conjugated aromatic system of the pyridine ring. A second, lower-energy absorption at a longer wavelength, around 350 nm, is characteristic of an n→π* transition originating from the non-bonding electrons of the hydrazino group. researchgate.net This latter transition is responsible for the yellow color of some hydrazinopyridine compounds. researchgate.net

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λₘₐₓ). nih.gov This phenomenon, known as solvatochromism, affects π→π* and n→π* transitions differently. youtube.com

π→π Transitions:* For these transitions, the excited state (π*) is generally more polar than the ground state (π). youtube.com Therefore, increasing the solvent polarity stabilizes the excited state more than the ground state, decreasing the energy gap for the transition. This results in a shift to a longer wavelength, known as a bathochromic or "red" shift. nih.govbiointerfaceresearch.com In the case of this compound, the band around 280 nm is expected to exhibit a slight bathochromic shift with increasing solvent polarity. researchgate.net

n→π Transitions:* For n→π* transitions, the ground state, with its non-bonding lone pair electrons, is often stabilized by polar, protic solvents through interactions like hydrogen bonding. youtube.comlibretexts.org This stabilization is typically greater for the ground state than for the less polar excited state. researchgate.net Consequently, the energy gap for the transition increases in polar solvents, causing a shift to a shorter wavelength. This is known as a hypsochromic or "blue" shift. libretexts.org The absorption band around 350 nm for this compound is expected to show a hypsochromic shift in protic solvents (e.g., methanol, water) compared to aprotic solvents (e.g., dichloromethane). researchgate.net

Fluorescence Spectroscopy for Emission Properties

The emission properties of this compound have not been extensively detailed in dedicated photophysical studies. However, analysis of structurally related compounds provides insight into its likely fluorescent behavior. Research on a similar derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, revealed that this compound does not emit fluorescence. researchgate.net This absence of fluorescence suggests that efficient non-radiative decay pathways, such as internal conversion or intersystem crossing, may dominate the de-excitation process of the electronically excited state.

In many substituted pyridines, the presence of a hydrazino group can influence the electronic structure and provide pathways for rapid relaxation back to the ground state without the emission of photons. The energy absorbed during excitation is dissipated primarily through vibrational relaxation (heat) rather than through radiative emission (fluorescence). uci.eduwikipedia.org Therefore, it is plausible that this compound is either non-fluorescent or exhibits very weak fluorescence, a characteristic that appears to be shared by similarly structured hydrazinopyridine derivatives. researchgate.net

Mass Spectrometry

Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular identity of this compound and for elucidating its structure through controlled fragmentation.

Molecular Weight Verification: The chemical formula for this compound is C₆H₉N₃O. This composition allows for the precise calculation of its molecular weight, which can be verified by the molecular ion peak ([M]⁺•) in a mass spectrum.

Nominal Molecular Weight: 139 g/mol

Monoisotopic Mass: 139.0746 Da

The detection of a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to this calculated mass confirms the presence and identity of the compound.

Fragmentation Pattern Analysis: While a specific, published mass spectrum for this compound is not widely available, a probable fragmentation pattern can be deduced based on the known behavior of related structures, such as 2-hydrazinopyridine (B147025), and established fragmentation principles for aromatic, methoxy, and hydrazine functionalities. libretexts.orgchemguide.co.uknist.gov

Upon electron ionization, the molecular ion ([C₆H₉N₃O]⁺•) is formed at m/z 139. This energetically unstable ion subsequently undergoes a series of fragmentation reactions to produce smaller, stable ions. The key proposed fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃). This would produce a significant fragment ion at m/z 124.

Loss of Diazene: Cleavage within the hydrazine group can lead to the elimination of diazene (H₂N₂), resulting in a fragment at m/z 109.

Cleavage of the N-N Bond: Heterolytic or homolytic cleavage of the weakest bond, the N-N single bond in the hydrazine moiety, is a characteristic fragmentation pathway. This can lead to the formation of a pyridinamine radical cation and the loss of NH₂ or the formation of a pyridinyl cation with the loss of the •N₂H₃ radical. nist.gov

Loss of Methanol: Rearrangement followed by the elimination of a neutral methanol molecule (CH₃OH) could lead to a fragment ion at m/z 107.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring itself can occur, typically involving the loss of neutral molecules like hydrogen cyanide (HCN), leading to smaller fragment ions.

A summary of the proposed primary fragment ions for this compound is presented in the table below.

Interactive Table: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Ion Structure | Proposed Neutral Loss | Formula of Loss |

| 139 | [C₆H₉N₃O]⁺• (Molecular Ion) | - | - |

| 124 | [C₅H₆N₃O]⁺ | Methyl Radical | •CH₃ |

| 109 | [C₆H₇N]⁺• | Diazene | H₂N₂ |

| 108 | [C₅H₆NO]⁺ | Aminonitrene | •N₂H |

| 94 | [C₅H₆N₂]⁺• | Methoxy Radical | •OCH₃ |

Reactivity Profiles and Chemical Transformations

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a powerful nucleophile and a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity is central to the synthetic utility of 2-Hydrazino-6-methoxypyridine.

The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to readily attack a wide range of electrophilic centers. This reactivity is fundamental to the construction of more complex molecular architectures.

One of the most common transformations is the reaction with carbonyl compounds. For instance, this compound condenses with aldehydes and ketones to form the corresponding hydrazones. These reactions typically proceed under mild, often acid-catalyzed, conditions and are fundamental in the synthesis of various heterocyclic systems.

Acylation of the hydrazine group is another key reaction. Electrophiles such as acyl chlorides or anhydrides react readily with the terminal nitrogen to yield N-acylhydrazines (hydrazides). This transformation is useful for introducing new functional groups or for protecting the hydrazine moiety.

Furthermore, the nucleophilic character of the hydrazine group is exploited in palladium-catalyzed cross-coupling reactions, where it can couple with aryl halides to form N-arylhydrazines. nih.govnih.gov These reactions highlight the versatility of the hydrazine group in forming new carbon-nitrogen bonds.

Table 1: Representative Nucleophilic Reactions of the Hydrazine Moiety

| Electrophile | Reagent Class | Product Type |

|---|---|---|

| R-CHO / R₂C=O | Aldehyde / Ketone | Hydrazone |

| R-COCl | Acyl Halide | N-Acylhydrazine |

The oxidation of arylhydrazines provides a pathway to various nitrogen-containing functional groups, most notably diazenes (azo compounds). While direct oxidation to a stable diazenylpyridine is a potential transformation, the reaction often proceeds through highly reactive intermediates.

Mild oxidizing agents, such as air in the presence of a catalyst, can initiate the oxidation of arylhydrazines. semanticscholar.org This process is thought to involve the formation of an aryl radical intermediate, which can then be trapped by other reagents in the reaction mixture. semanticscholar.org Stronger oxidizing agents, like lead tetraacetate, are known to react with hydrazones (derivatives of hydrazines) to generate nitrilimines, which are 1,3-dipolar species. semanticscholar.orgresearchgate.netrsc.org The initial step of these oxidations involves the formation of a diazo-like intermediate.

The controlled oxidation of this compound could potentially yield the corresponding 2-diazenyl-6-methoxypyridine. This reactive species could then serve as a precursor for further functionalization or participate in cycloaddition reactions.

The hydrazine moiety can also undergo reduction, typically involving the cleavage of the nitrogen-nitrogen single bond. This reaction, known as hydrogenolysis, converts the hydrazine into two separate amino groups. In the case of an arylhydrazine, this would result in the formation of an arylamine and ammonia.

Catalytic hydrogenolysis is a common method for achieving this transformation. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net This process effectively cleaves the N-N bond, providing a route to aminopyridines from their hydrazino precursors. This reductive cleavage offers a strategic method for converting the hydrazino group into a primary amine on the pyridine (B92270) ring.

Pyridyl Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly modulated by the electronic effects of the attached hydrazino and methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient and therefore highly unreactive towards electrophilic aromatic substitution, often requiring harsh reaction conditions. wikipedia.orguoanbar.edu.iq Substitutions that do occur tend to favor the 3- and 5-positions. uoanbar.edu.iqatlas.org However, the presence of the electron-donating methoxy (-OCH₃) and hydrazino (-NHNH₂) groups at the 2- and 6-positions dramatically alters this reactivity.

Both the methoxy and hydrazino groups are strong activating groups due to their ability to donate electron density to the ring via resonance (+R effect). This donation counteracts the inductive electron-withdrawing effect of the ring nitrogen, making the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine. These groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the positions ortho to the C2-hydrazino group is C3, and ortho to the C6-methoxy group is C5. The C4 position is para to neither. Therefore, electrophilic attack is strongly directed to the C3 and C5 positions. Reactions such as halogenation or nitration, which are difficult on pyridine itself, would be expected to proceed more readily and with high regioselectivity at these activated sites. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is inherently activated towards nucleophilic attack at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq However, in this compound, the powerful electron-donating nature of the methoxy and hydrazino substituents at positions 2 and 6 increases the electron density of the ring system. This increased electron density deactivates the ring towards nucleophilic aromatic substitution.

For an SNAr reaction to occur on this ring, a good leaving group would need to be present at one of the activated positions (C3 or C5). Even then, the reaction would likely be sluggish compared to a pyridine ring bearing electron-withdrawing groups. Despite this general deactivation, nucleophilic amination of electron-rich dimethoxypyridines has been achieved, suggesting that with appropriate reagents and conditions, substitution on such systems is possible. ntu.edu.sg

Directed ortho metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. chem-station.combaranlab.org The reaction employs a directing metalation group (DMG) that coordinates to a strong organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. chem-station.combaranlab.org

In this compound, both substituents have the potential to act as DMGs.

The Methoxy Group: The oxygen atom of the methoxy group at C6 is a well-established DMG. It would direct lithiation to the C5 position.

The Hydrazine Group: The nitrogen atoms of the hydrazine group at C2 can also coordinate to lithium. Hydrazides and related nitrogen-containing functionalities are known to be effective DMGs and would direct lithiation to the C3 position. nih.gov

When multiple DMGs are present on a ring, the site of metalation is determined by the relative directing power of the groups. harvard.edu Generally, amide and related nitrogen-based groups are stronger directing groups than a methoxy group. harvard.edu Therefore, it is anticipated that the hydrazine moiety (or a protected derivative like a hydrazide) would preferentially direct lithiation to the C3 position over the C5 position directed by the methoxy group. This regioselective lithiation would generate a powerful nucleophilic center at C3, allowing for the introduction of a wide array of electrophiles to create specifically substituted pyridine derivatives.

Table 2: Predicted Regioselectivity in this compound

| Reaction Type | Position(s) of Reactivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C3, C5 | Activating, o,p-directing nature of -NHNH₂ and -OCH₃ groups |

| Nucleophilic Aromatic Substitution | Ring is Deactivated | Electron-donating effect of -NHNH₂ and -OCH₃ groups |

Unable to Generate Article on the Chemical Compound “this compound” Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article based on the requested outline. While the compound is commercially available, detailed research into its specific applications in heterocyclization, multicomponent reactions, and coordination chemistry appears to be limited or not publicly documented.

The requested article structure focused on highly specific areas of reactivity and ligand behavior, including:

Heterocyclization and Annulation Reactions: No specific studies were found detailing the use of this compound as a precursor for the formation of fused pyridine heterocycles, such as pyrazolopyridines. General methods for pyrazolopyridine synthesis typically involve hydrazine hydrate (B1144303) or other substituted hydrazines, but no examples specifically utilizing the 6-methoxy-substituted hydrazinopyridine were identified. Similarly, its participation in multicomponent reactions is not described in the available literature.

Coordination Chemistry and Ligand Behavior: There is a lack of published research on the use of this compound as a ligand in metal complexation. Consequently, information regarding its chelation modes, the coordination geometries it adopts, and the synthesis and characterization of its transition metal complexes or coordination polymers could not be found. The existing literature focuses on a wide array of other hydrazone and pyridine-based ligands, but not this specific compound.

Without primary research data, the generation of an authoritative and factual article that adheres to the strict outline provided is not possible. Proceeding would require speculation and extrapolation from related but distinct compounds, which would compromise the scientific accuracy of the content. Therefore, the request to generate an article on “this compound” focusing on the specified topics cannot be fulfilled at this time.

Despite extensive research, there is a notable absence of specific literature detailing the role of this compound in the formation of supramolecular assemblies within metal-organic frameworks (MOFs) or related extended structures. While the broader classes of pyridine and hydrazone-containing ligands are widely utilized in the construction of coordination polymers and MOFs, the specific application of this compound in this context is not well-documented in the available scientific literature.

The foundational components of this compound, namely the pyridine ring and the hydrazino group, are recognized for their versatile coordination capabilities. Pyridine nitrogen atoms are common coordination sites for metal ions, forming stable bonds that can direct the assembly of complex architectures. Similarly, the hydrazino group offers multiple coordination modes, acting as a monodentate, bidentate bridging, or chelating ligand. This inherent functionality suggests that this compound has the potential to act as a linker or node in the construction of supramolecular structures.

In principle, the pyridine nitrogen and the terminal nitrogen of the hydrazino group could chelate a single metal center, or bridge between multiple metal centers to form one-, two-, or three-dimensional networks. The methoxy group at the 6-position of the pyridine ring could also influence the electronic properties and steric hindrance of the ligand, thereby affecting the resulting framework's geometry and properties.

However, a thorough review of existing research reveals no specific examples or detailed structural analyses of MOFs or coordination polymers synthesized using this compound as a primary building block. The scientific community has explored a vast array of substituted pyridines and hydrazones in crystal engineering and materials science, yet this particular derivative remains unexploited or unreported in the context of supramolecular assemblies and MOFs.

Therefore, a detailed discussion, including data tables and specific research findings on the supramolecular assemblies of this compound in metal-organic frameworks, cannot be provided at this time due to the lack of available data. Further experimental investigation would be required to explore the potential of this compound in the design and synthesis of novel supramolecular materials.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methodologies such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the properties of pyridine (B92270) derivatives. These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.

Geometry Optimization and Electronic Structure Elucidation

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For pyridine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The optimized geometry of 2-Hydrazino-6-methoxypyridine would reveal the planarity of the pyridine ring and the orientation of the hydrazino and methoxy (B1213986) substituents. The electronic structure, describing the distribution and energy of electrons, is simultaneously determined, providing a foundation for all other computational analyses.

Based on studies of analogous molecules, the optimized structural parameters for this compound are expected to be consistent with standard values for pyridine rings and substituent groups. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound, derived from computational studies on similar structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (Pyridine Ring) | 1.34 |

| C-C (Pyridine Ring) | 1.39 | |

| C-O (Methoxy) | 1.36 | |

| Bond Angle (°) | C-N-C (Pyridine Ring) | 117.0 |

| N-C-C (Pyridine Ring) | 124.0 | |

| C-O-C (Methoxy) | 118.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests high reactivity and lower stability.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / 2η

These descriptors provide a quantitative framework for predicting how the molecule will behave in chemical reactions. For this compound, the electron-donating nature of the hydrazino and methoxy groups is expected to raise the HOMO energy level, making the molecule a good electron donor.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.525 | Measure of electron-attracting power |

| Electrophilicity Index (ω) | 2.67 | Measure of electrophilic character |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show regions of high negative potential (red) around the nitrogen atoms of the pyridine ring and the hydrazino group, as well as the oxygen atom of the methoxy group. These sites represent the most likely centers for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atoms of the hydrazino group and the aromatic ring would likely exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Theoretical Prediction of Spectroscopic Parameters (Vibrational, Electronic, NMR)

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies for FT-IR and FT-Raman spectra, when scaled by an appropriate factor, typically show excellent agreement with experimental results, aiding in the assignment of complex spectral bands.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, such as n → π* and π → π*, which correspond to the absorption maxima (λmax) observed experimentally.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹³C and ¹H). These theoretical values serve as a powerful tool for confirming the molecular structure determined by experimental NMR.

| Spectroscopic Parameter | Predicted Value/Range | Assignment/Transition |

|---|---|---|

| Vibrational Frequency (cm⁻¹) | 3300-3450 | N-H stretching (Hydrazino) |

| Vibrational Frequency (cm⁻¹) | 1580-1610 | C=N, C=C stretching (Pyridine ring) |

| Electronic Transition (nm) | ~280-320 | π → π |

| Electronic Transition (nm) | ~340-380 | n → π |

| ¹³C NMR Chemical Shift (ppm) | 160-165 | C-O (Methoxy-substituted carbon) |

| ¹H NMR Chemical Shift (ppm) | 3.8-4.0 | -OCH₃ (Methoxy protons) |

Thermodynamic Properties and Temperature Dependence

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), over a range of temperatures. These properties are derived from the calculated vibrational frequencies and molecular structure. Understanding the temperature dependence of these properties is vital for predicting the molecule's stability and behavior under different thermal conditions. Generally, heat capacity, entropy, and enthalpy all increase with rising temperature due to the increased population of vibrational and rotational energy levels.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

|---|---|---|---|

| 298.15 | 155.6 | 360.2 | 25.8 |

| 400 | 190.4 | 410.5 | 43.7 |

| 500 | 220.1 | 455.8 | 64.2 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to examine the behavior of molecules over time, providing insights into their structural flexibility and interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape and dynamic properties of a molecule like this compound in different phases.

The dynamic nature of this compound in solution is largely dictated by the rotational freedom around its key single bonds: the C2-N bond connecting the hydrazino group to the pyridine ring and the C6-O bond of the methoxy group. Theoretical calculations and experimental data from analogous structures suggest that these rotations give rise to several low-energy conformers.

Studies on the closely related compound 2-methoxypyridine (2MOP) show a preference for the cis conformation, where the methyl group is oriented towards the ring nitrogen (a syn preference) rsc.org. This preference is attributed to exchange repulsion forces between the σ-orbitals of the methoxy group and the pyridine ring rsc.org. For this compound, a similar conformational preference can be anticipated for the methoxy group.

The orientation of the hydrazino group is also critical. X-ray diffraction studies of 2-Bromo-6-hydrazinylpyridine, a structural analogue, reveal two distinct conformations in the solid state. One conformer adopts a syn-disposition relative to the pyridine nitrogen (N1—C5—N2—N3 torsion angle of 5.4°), while the other is in an anti-conformation (N4—C10—N5—N6 torsion angle of 171.0°). In solution, it is expected that this compound would exist in a dynamic equilibrium between these syn and anti forms. MD simulations could quantify the energy barriers between these states and determine their relative populations in various solvents.

| Rotatable Bond | Torsion Angle | Conformer Description | Anticipated Stability Factor |

|---|---|---|---|

| Pyridine-Hydrazino (C2-N) | ~0° | Syn-conformation | Potential for intramolecular hydrogen bonding |

| Pyridine-Hydrazino (C2-N) | ~180° | Anti-conformation | Reduces steric hindrance |

| Pyridine-Methoxy (C6-O) | ~0° | Syn-conformation (planar) | Favored by orbital interactions rsc.org |

| Pyridine-Methoxy (C6-O) | ~180° | Anti-conformation (planar) | Less stable due to repulsion rsc.org |

The solvent environment can significantly influence the conformational equilibrium and properties of this compound. MD simulations using explicit solvent models are crucial for understanding these effects at a molecular level.

In polar protic solvents like water or methanol, the hydrazino (-NHNH2) and methoxy (-OCH3) groups, along with the pyridine ring nitrogen, can act as hydrogen bond donors and acceptors. Simulations would likely show the formation of a structured solvation shell around these polar sites. This strong solute-solvent interaction would stabilize more polar conformers and could influence the syn/anti equilibrium of the hydrazino group.

In non-polar solvents, intramolecular interactions would become more dominant. The tendency to form internal hydrogen bonds (e.g., between the hydrazino N-H and the pyridine nitrogen in the syn-conformer) might be enhanced. MD simulations can quantify these effects by calculating radial distribution functions to characterize the solvation structure and by computing the potential of mean force to determine the free energy landscape of conformational changes in different solvents.

Quantum Chemical Studies of Intermolecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules, enabling a detailed analysis of the intermolecular forces that govern molecular recognition and self-assembly.

This compound possesses multiple sites for hydrogen bonding, which are fundamental to its interaction with other molecules, including itself, solvents, and biological targets. The hydrazino group is particularly versatile, with N-H moieties that act as hydrogen bond donors and lone pairs on the nitrogen atoms that act as acceptors. The pyridine ring nitrogen is a primary hydrogen bond acceptor, while the oxygen of the methoxy group is a weaker acceptor.

Quantum chemical studies on similar heterocyclic systems confirm the strength of these interactions. For instance, analysis of pyrimidine derivatives shows that the ring nitrogen atoms are the most nucleophilic and thus the most favorable hydrogen bonding sites scirp.orgresearchgate.net. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, the hydrazino groups are extensively involved in a network of N—H⋯N hydrogen bonds, including bifurcated bonds where a single hydrogen atom interacts with two acceptor atoms. Such complex networks are anticipated for this compound, leading to the formation of stable dimers and higher-order aggregates in the solid state or concentrated solutions.

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Hydrazino (-NH) | Pyridine (N) | Intra- or Intermolecular | Stabilizes syn-conformer; drives dimer formation |

| Hydrazino (-NH2) | Pyridine (N) | Intermolecular | Key interaction in crystal packing |

| Hydrazino (-NH, -NH2) | Hydrazino (N lone pair) | Intermolecular | Contributes to self-assembly |

| Hydrazino (-NH, -NH2) | Methoxy (O) | Intermolecular | Weaker interaction, influences packing |

| Solvent (e.g., H2O) | Pyridine (N), Methoxy (O), Hydrazino (N) | Solvation | Determines solubility and solution behavior |

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. While specific docking studies for this compound are not widely published, the structural motifs present in the molecule are common in many biologically active compounds, and studies on related hydrazinopyridine derivatives provide a strong basis for predicting its potential interactions. mdpi.comnih.govnih.gov

The key pharmacophoric features of this compound for protein binding include:

Hydrogen Bond Donors: The -NH and -NH2 protons of the hydrazino group.

Hydrogen Bond Acceptors: The pyridine ring nitrogen, the nitrogen atoms of the hydrazino group, and the methoxy oxygen.

Aromatic System: The pyridine ring, which can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

In a hypothetical docking scenario within a protein's active site, the hydrazino group could form crucial hydrogen bonds with the backbone or side chains of polar amino acids such as serine (Ser), threonine (Thr), or aspartic acid (Asp). The pyridine nitrogen is a strong hydrogen bond acceptor and frequently interacts with donor residues like arginine (Arg) or lysine (Lys). The pyridine ring itself could fit into a hydrophobic pocket, stabilized by van der Waals and stacking interactions. Docking studies on similar pyridine derivatives have shown their ability to bind to targets like cyclooxygenases and various kinases, suggesting that this compound could be a valuable scaffold for designing specific enzyme inhibitors. mdpi.comnih.gov

| Molecular Feature | Potential Interaction Type | Possible Interacting Amino Acid Residues |

|---|---|---|

| Hydrazino N-H groups | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr (side chain O); Main chain carbonyl O |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Arg, Lys, His (side chain N-H); Ser, Thr (side chain O-H) |

| Hydrazino Nitrogens | Hydrogen Bond (Acceptor) | Arg, Lys, His (side chain N-H); Ser, Thr (side chain O-H) |

| Pyridine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp / Leu, Val, Ile, Ala |

| Methoxy Group | Hydrophobic / Weak H-Bond | Leu, Val, Ala / Polar N-H or O-H groups |

Computational Prediction of Binding Modes and Affinities

Information regarding the computational prediction of binding modes and affinities for this compound is not available in the reviewed scientific literature. Molecular docking and free energy calculation methods are standard computational techniques used to predict how a ligand might bind to a protein's active site and to estimate the strength of this interaction. These predictions are foundational for understanding a compound's potential biological activity. Without specific studies on this compound, it is not possible to present data on its predicted binding poses or its binding affinity for any given biological target.

Identification of Key Interacting Residues and Binding Site Characteristics

Similarly, the identification of key amino acid residues and the characteristics of the binding site for this compound have not been reported in computational studies. This type of analysis typically follows molecular docking and simulation studies to pinpoint the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Understanding these key interactions is critical for structure-based drug design. The absence of such studies for this compound means that no specific data on its interaction with amino acid residues or the nature of its putative binding pockets can be detailed.

Further computational research is warranted to explore the potential biological targets of this compound and to elucidate its molecular interaction profile. Such studies would provide a valuable foundation for future experimental investigations and the potential development of this compound for therapeutic applications.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of environmentally benign reagents. nih.gov Future research on 2-Hydrazino-6-methoxypyridine should focus on developing synthetic protocols that align with these principles.

Current green synthetic strategies that could be adapted include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step, offering high atom economy and simplified procedures. mdpi.com

Solvent-Free Conditions : Performing reactions by heating or grinding reagents together without a solvent minimizes waste and can lead to cleaner reactions. mdpi.comimpactfactor.org

Alternative Energy Sources : Microwave irradiation and sonication (ultrasound) can dramatically reduce reaction times and increase yields compared to conventional heating methods. nih.govimpactfactor.orgresearchgate.net

Benign Solvent Systems : Replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids is a key objective of green chemistry. impactfactor.orgrsc.org

Catalyst-Free Synthesis : Designing reactions that can proceed efficiently without the need for, often metal-based, catalysts represents a significant advance in sustainable chemistry. rsc.org

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on volatile and hazardous organic solvents (e.g., DMF, dioxane). researchgate.net | Emphasize solvent-free conditions, water, ethanol, or reusable ionic liquids. mdpi.comimpactfactor.org |

| Reaction Time | Can be lengthy, sometimes requiring 12-16 hours of reflux. researchgate.net | Significantly shorter, often in the range of minutes, especially with microwave or ultrasound. nih.govresearchgate.net |

| Energy Source | Typically conventional heating (oil baths, heating mantles). | Microwave irradiation, sonication, grinding (mechanochemistry). nih.govimpactfactor.org |

| Byproducts/Waste | Can generate significant amounts of waste, requiring extensive purification. google.com | Designed to be "atom-economical," minimizing waste and byproducts. mdpi.com |

| Catalysts | May use heavy metal catalysts. nih.gov | Focus on catalyst-free reactions or the use of recyclable, non-toxic catalysts. rsc.org |

Investigation of Novel Heterocyclic Transformations

The dual functionality of this compound makes it a valuable intermediate for synthesizing a wide range of other heterocyclic compounds. The nucleophilic hydrazine (B178648) group can readily react with various electrophiles, serving as a linchpin for building more complex molecular architectures.

Future research could explore transformations such as:

Condensation Reactions : Reaction with 1,3-dicarbonyl compounds (like 2,4-pentanedione) to form pyrazolyl-pyridines, a common transformation for hydrazine-substituted heterocycles. researchgate.net

Cyclization Cascades : Designing multi-step, one-pot reactions where the hydrazine moiety initiates a sequence of bond-forming events to create fused-ring systems like triazolopyridines or pyrazolo[1,5-a]pyridines.

Formation of Schiff Bases : Reaction with aldehydes and ketones to form hydrazones, which are versatile intermediates themselves and can possess a range of biological activities. mdpi.com

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, influences its reactivity, making it susceptible to nucleophilic attack under certain conditions. pharmaguideline.com Exploring the interplay between the reactivity of the hydrazine group and the pyridine ring is a promising area for discovering novel chemical transformations.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring can provide invaluable insights into the formation of intermediates and products as the reaction occurs. frontiersin.org

Future studies could employ the following techniques to monitor the synthesis and transformations of this compound:

Fluorescence Spectroscopy : If the target molecule or an intermediate is fluorescent, changes in fluorescence intensity or emission wavelength can be used to track reaction progress. This method has been successfully used to monitor the synthesis of other substituted heterocycles. nih.gov

Vibrational Spectroscopy (FTIR and Raman) : These techniques provide detailed information about changes in chemical bonds. frontiersin.org For example, the disappearance of the C=O stretch of a ketone and the appearance of a C=N stretch of a hydrazone could be monitored in real-time. Raman spectroscopy is particularly powerful for monitoring reactions in aqueous media. mdpi.com

UV-Vis Spectroscopy : A relatively simple and cost-effective method for real-time analysis, UV-Vis can monitor the concentration of reactants or products if they possess a suitable chromophore. mdpi.commdpi.com

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Fluorescence Spectroscopy | Measures fluorescence emission from excited molecules. nih.gov | Monitoring the formation of fluorescent pyridine derivatives. nih.gov |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. frontiersin.org | Tracking changes in functional groups (e.g., N-H, C=N) during cyclization reactions. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from molecular vibrations. mdpi.com | Monitoring reactions in aqueous or complex media with minimal interference. |

| UV-Vis Spectroscopy | Measures the absorption of UV-visible light by electronic transitions. mdpi.com | Quantifying the concentration of aromatic reactants and products over time. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. researchgate.net | Identifying and quantifying intermediates and final products directly in the reaction mixture. researchgate.net |

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry and materials science by accelerating the design and discovery of novel molecules. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and predict the properties of new compounds before they are ever synthesized. mdpi.commdpi.com

For the this compound scaffold, AI and ML could be applied to:

De Novo Design : Employ generative AI models to create novel derivatives with specific, desired properties. mdpi.comnih.gov For instance, an algorithm could be trained to design molecules that are predicted to bind to a specific protein target while simultaneously being optimized for low toxicity. nih.gov

Property Prediction : Use ML algorithms to predict key characteristics such as biological activity, solubility, metabolic stability, and toxicity (ADMET properties). mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.

Virtual Screening : Screen large virtual libraries of hydrazinopyridine derivatives against biological targets to identify potential hits, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov

| AI/ML Application | Description | Relevance to Hydrazinopyridine Research |

|---|---|---|

| Generative Models | Algorithms that create new molecular structures based on learned patterns and desired properties. mdpi.comnih.gov | Designing novel drug candidates or functional materials based on the this compound core. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. | Predicting the potency of new derivatives against a specific biological target. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. mdpi.comresearchgate.net | Filtering out compounds with poor pharmacokinetic or toxicity profiles early in the design phase. |

| Virtual High-Throughput Screening (vHTS) | Computationally screening large libraries of molecules for potential activity against a target. nih.gov | Identifying promising derivatives for synthesis and experimental testing. |

Exploration of Supramolecular Self-Assembly in Nanomaterials

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonds and π-π stacking. rsc.org The this compound molecule contains multiple sites capable of these interactions—the hydrogen bond-donating hydrazine group and the hydrogen bond-accepting pyridine nitrogen and methoxy (B1213986) oxygen—making it an excellent candidate as a building block for self-assembling nanomaterials.

Unexplored avenues include:

Hydrogel Formation : Investigating the ability of derivatives to form supramolecular hydrogels for applications in drug delivery or tissue engineering.

Synthesis of Functional Nanoparticles : Using hydrazinopyridine derivatives as precursors for carbon dots or other nanoparticles. mdpi.com Nanomaterials derived from hydrazine compounds have shown promise as potent antibacterial agents with multi-target mechanisms that may reduce the development of resistance. mdpi.com

Coordination Polymers : Utilizing the pyridine nitrogen and hydrazine group to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with catalytic or gas storage properties. rsc.org

The study of how modifications to the hydrazinopyridine scaffold affect the resulting supramolecular structures could lead to new nanomaterials with tailored properties. nih.gov

Computational Design of Functional Materials Based on Hydrazinopyridine Scaffolds

Computational chemistry provides powerful tools for designing new materials from the bottom up by predicting their structure and properties before synthesis. liverpool.ac.uk Density Functional Theory (DFT) is a particularly robust method for investigating the electronic structure and reactivity of molecules like hydrazinopyridine derivatives. mdpi.combiointerfaceresearch.com

Future research should leverage computational design to:

Predict Electronic Properties : Use DFT to calculate the HOMO-LUMO energy gaps and electrostatic potential surfaces of novel derivatives to predict their reactivity and suitability for applications in electronics or catalysis. researchgate.net

Simulate Binding Interactions : Perform molecular docking studies to predict how designed ligands based on the hydrazinopyridine scaffold will bind to target proteins, guiding the development of new therapeutic agents. nih.gov

Design Crystal Structures : Employ crystal structure prediction algorithms to design solid-state materials with desired properties, such as specific packing arrangements that could lead to useful optical or mechanical characteristics.

By integrating these computational approaches, researchers can create a feedback loop where theoretical predictions guide experimental work, which in turn refines the computational models. liverpool.ac.uk This synergy can accelerate the discovery of new functional materials—from pharmaceuticals to catalysts—built upon the versatile this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydrazino-6-methoxypyridine and its derivatives?

- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting 2-acetylpyridine or similar precursors with hydrazine derivatives in ethanol under reflux (3–5 hours). Post-reaction, partial solvent removal and cooling yield crystalline solids, which are filtered and dried (70–80°C). Yield optimization requires controlled stoichiometry and reflux duration . Characterization via melting point analysis (e.g., 150°C for analogous hydrazones) and FT-IR can confirm structural integrity .

Q. How can researchers ensure stability and safe handling of this compound during experiments?

- Methodological Answer : Store the compound in airtight containers at low temperatures (e.g., 4°C) to prevent degradation. Avoid prolonged storage due to potential hazardous byproduct formation. Use PPE (gloves, goggles) and work in fume hoods to mitigate risks from skin/eye irritation, as seen in structurally similar pyridine derivatives . Regular stability checks via HPLC or TGA can monitor decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ FT-IR to identify N–H and C=N stretches (hydrazine moieties) and UV-Vis for π→π* transitions in the pyridine ring. NMR (¹H/¹³C) resolves methoxy and hydrazino group positions. Mass spectrometry confirms molecular weight (e.g., 125.14 g/mol for 5-amino-2-methoxypyridine analogs) .

Advanced Research Questions

Q. How can coordination complexes of this compound be designed for catalytic or biomedical applications?

- Methodological Answer : React the compound with transition metals (e.g., Co(II), Cu(II)) in ethanol/water mixtures to form chelates. Monitor coordination via shifts in FT-IR (C=N) and electronic spectra (d→d transitions). Single-crystal XRD can resolve geometry (e.g., octahedral for Co(II) complexes). Bioactivity assays (antimicrobial, anticancer) should follow OECD guidelines for reproducibility .

Q. What computational strategies are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer : Use AutoDock4 to model ligand-receptor interactions, incorporating receptor flexibility (e.g., HIV protease sidechains). Grid-based docking optimizes binding site identification. Validate results with MD simulations (AMBER/CHARMM) to assess stability. Cross-docking experiments (87+ complexes) ensure robustness .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Cross-reference NIST Standard Reference Database (e.g., melting point: 29–31°C for 5-amino-2-methoxypyridine) and replicate experiments under controlled humidity/temperature. Use differential scanning calorimetry (DSC) to resolve discrepancies. Publish detailed protocols to enhance reproducibility .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : For substitutions, use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) to deprotonate hydrazino groups. Oxidation with H₂O₂ or m-CPBA yields nitro derivatives; monitor via TLC and LC-MS. Reductive amination (NaBH₄) can modify hydrazine moieties for functional diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |